4-Benzylthiomorpholine 1,1-Dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

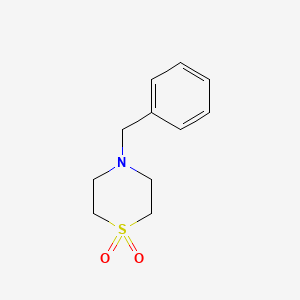

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAMTQFKYUXQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312459 | |

| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26475-66-1 | |

| Record name | 26475-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26475-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 4-Benzylthiomorpholine 1,1-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for 4-benzylthiomorpholine 1,1-dioxide. This compound is of interest in medicinal chemistry and organic synthesis due to its structural motifs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Core Compound Information

| Compound Name | This compound |

| Synonyms | 4-(Phenylmethyl)thiomorpholine 1,1-dioxide |

| CAS Number | 26475-66-1 |

| Molecular Formula | C₁₁H₁₅NO₂S |

| Molecular Weight | 225.31 g/mol |

| Structure |

Spectroscopic Data

Mass Spectrometry (MS)

The following data represents predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule. This information is crucial for the identification of the compound in mass spectrometric analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 226.08963 |

| [M+Na]⁺ | 248.07157 |

| [M]⁺ | 225.08180 |

| [M-H]⁻ | 224.07507 |

Data sourced from public chemical databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables outline the predicted chemical shifts (δ) in ppm for the ¹H and ¹³C nuclei of this compound. These predictions are based on the known chemical shift ranges for similar structural motifs.

¹H NMR (Proton NMR)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzylic (-CH₂-Ph) | ~3.60 | Singlet | 2H |

| Thiomorpholine (-N-CH₂-) | 2.80 - 3.00 | Triplet (broad) | 4H |

| Thiomorpholine (-SO₂-CH₂-) | 3.00 - 3.20 | Triplet (broad) | 4H |

¹³C NMR (Carbon-13 NMR)

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Aromatic (Quaternary C) | 135 - 138 |

| Aromatic (CH) | 127 - 130 |

| Benzylic (-CH₂-Ph) | 60 - 65 |

| Thiomorpholine (-N-CH₂) | 50 - 55 |

| Thiomorpholine (-SO₂-CH₂) | 48 - 52 |

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the key functional groups present in this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Sulfone (S=O stretch, asymmetric) | 1300 - 1350 |

| Sulfone (S=O stretch, symmetric) | 1120 - 1160 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Bending | 1450 - 1600 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the oxidation of thiomorpholine to thiomorpholine 1,1-dioxide, followed by the N-benzylation of the resulting intermediate.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

Materials:

-

Thiomorpholine

-

Hydrogen Peroxide (30% solution)

-

Glacial Acetic Acid

-

Sodium Hydroxide solution

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add 30 wt% hydrogen peroxide (approximately 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the mixture with a sodium hydroxide solution to a pH of ~7-8.

-

The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield thiomorpholine 1,1-dioxide.

Step 2: Synthesis of this compound

Materials:

-

Thiomorpholine 1,1-Dioxide

-

Benzyl Bromide

-

Potassium Carbonate

-

Acetonitrile (or DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of thiomorpholine 1,1-dioxide (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Workflow Visualizations

The following diagrams illustrate the logical flow of the synthesis and subsequent spectroscopic analysis.

Caption: Synthetic pathway for this compound.

Caption: General workflow for spectroscopic analysis of the final compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Benzylthiomorpholine 1,1-Dioxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-benzylthiomorpholine 1,1-dioxide, focusing on its solubility in various organic solvents and its chemical stability. As a versatile intermediate in pharmaceutical research and organic synthesis, understanding these characteristics is critical for its effective application in drug development, material science, and chemical synthesis.[1] While specific quantitative data for this compound is not extensively published, this guide outlines the standard methodologies for determining these properties and provides a framework for data presentation.

Core Concepts: Solubility and Stability

The solubility of a compound in a given solvent is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.

Stability, on the other hand, refers to the ability of a compound to resist chemical change or degradation over time under specific conditions (e.g., temperature, light, humidity). Understanding the stability profile is crucial for determining storage conditions, shelf-life, and potential degradation pathways.

Solubility Determination in Organic Solvents

The solubility of this compound can be determined using several established methods. The choice of method often depends on the required accuracy, the amount of substance available, and the solvent properties.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, methanol, acetone, dichloromethane, toluene).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically between 24 and 72 hours.

-

Phase Separation: Once equilibrium is achieved, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted with a suitable solvent, and analyzed using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to determine the concentration of the dissolved compound.

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Data Presentation: Solubility in Organic Solvents

The following table provides a template for presenting the solubility data for this compound in a clear and structured format.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Ethanol | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Isopropanol | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Acetone | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Acetonitrile | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Dichloromethane | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Toluene | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| N,N-Dimethylformamide | 25 | Data Point | Data Point | Isothermal Shake-Flask |

| Dimethyl Sulfoxide | 25 | Data Point | Data Point | Isothermal Shake-Flask |

Visualization: Solubility Determination Workflow

Workflow for Isothermal Shake-Flask Solubility Determination.

Stability Assessment

Evaluating the chemical stability of this compound is essential to ensure its quality and efficacy in its intended applications. Stability studies typically involve subjecting the compound to various stress conditions and monitoring for degradation over time.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are used to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (one in which it is sufficiently soluble and stable at baseline).

-

Stress Conditions: Expose the solutions to a variety of stress conditions, including:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) and heat.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) and heat.

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Stress: Heat the solid compound or a solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound or a solution to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak does not co-elute with any degradants.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.

Data Presentation: Stability Under Stress Conditions

The results of a forced degradation study can be summarized in the following table format.

| Stress Condition | Duration | Assay of Parent Compound (%) | Major Degradation Products (RRT) | Mass Balance (%) |

| 0.1 M HCl (60°C) | 24 h | Data Point | Data Point | Data Point |

| 0.1 M NaOH (60°C) | 24 h | Data Point | Data Point | Data Point |

| 3% H₂O₂ (RT) | 24 h | Data Point | Data Point | Data Point |

| Thermal (60°C) | 7 days | Data Point | Data Point | Data Point |

| Photolytic (UV/Vis) | 7 days | Data Point | Data Point | Data Point |

RRT: Relative Retention Time

Visualization: Forced Degradation Study Workflow

Workflow for a Forced Degradation (Stability) Study.

Conclusion

While specific experimental data on the solubility and stability of this compound is not widely available in the public domain, this guide provides the necessary framework for researchers to conduct these critical assessments. The presented experimental protocols for the isothermal shake-flask method and forced degradation studies are robust and widely applicable. The structured tables and visual workflows offer a clear and standardized approach to data presentation and experimental design. By following these methodologies, researchers can generate high-quality, reproducible data that will be invaluable for the advancement of their work in pharmaceutical development, organic synthesis, and material science.

References

An In-depth Technical Guide on the Physicochemical Properties of N-substituted Thiomorpholine 1,1-dioxides

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. Its rigid, chair-like conformation and the presence of a hydrogen bond acceptor (sulfone group) and a modifiable nitrogen atom make it an attractive moiety for the design of novel therapeutics. Understanding the physicochemical properties of N-substituted thiomorpholine 1,1-dioxides is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols and insights into their biological relevance.

Core Physicochemical Properties

The physicochemical properties of N-substituted thiomorpholine 1,1-dioxides are significantly influenced by the nature of the substituent at the nitrogen atom. These properties govern the molecule's behavior in biological systems.

Table 1: Physicochemical Properties of Thiomorpholine 1,1-dioxide and Select N-substituted Derivatives

| Compound | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP (Predicted) | Solubility |

| Thiomorpholine 1,1-dioxide | -H | C₄H₉NO₂S | 135.18 | 68 - 71[1][2][3] | 155 (at 1 mmHg)[1][2] | 6.48 ± 0.20[4][5] | -0.9956[6] | Slightly soluble in DMSO and Methanol[4][5] |

| Thiomorpholine 1,1-dioxide HCl | -H (HCl salt) | C₄H₁₀ClNO₂S | 171.65 | Not widely reported | Not applicable | Not applicable | Not applicable | Enhanced solubility in polar solvents[7] |

| 4-Methylthiomorpholine 1,1-dioxide | -CH₃ | C₅H₁₁NO₂S | 149.21 | Not reported | Not reported | Not reported | Not reported | Not reported |

| 4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide | -CH₂CH₂OH | C₆H₁₃NO₃S | 179.23 | 73 - 77[8] | 197 (at 1 mmHg)[8] | Not reported | Not reported | Not reported |

| 4-(4-Nitrophenyl)thiomorpholine | -C₆H₄NO₂ | C₁₀H₁₂N₂O₂S | 224.28 | 142 | Not reported | Not reported | Not reported | Not reported |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Below are detailed protocols for key experiments.

Synthesis of Thiomorpholine 1,1-dioxide

A common method for the synthesis of the parent compound involves the oxidation of thiomorpholine.

Workflow for the Synthesis of Thiomorpholine 1,1-dioxide

Protocol:

-

Dissolve thiomorpholine in a suitable solvent (e.g., glacial acetic acid or dichloromethane).

-

Slowly add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), while maintaining a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and neutralize the mixture.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or chromatography.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold standard for determining logP, a measure of a compound's lipophilicity.

Workflow for Shake-Flask logP Determination

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 466030250 [thermofisher.com]

- 4. Thiomorpholine-1,1-dioxide | 39093-93-1 [chemicalbook.com]

- 5. Thiomorpholine-1,1-dioxide CAS#: 39093-93-1 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Thiomorpholine-1,1-Dioxide | CAS#:39093-93-1 | Chemsrc [chemsrc.com]

- 8. chemimpex.com [chemimpex.com]

Quantum Chemical Calculations for 4-Benzylthiomorpholine 1,1-Dioxide: A Methodological and Data-Centric Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific quantum chemical calculations for 4-Benzylthiomorpholine 1,1-Dioxide have not been published. This guide, therefore, presents a comprehensive and technically detailed framework for such a study, utilizing established computational chemistry protocols and illustrative data. The methodologies and data presented herein are based on common practices for similar heterocyclic compounds and serve as a template for future research on this molecule.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a thiomorpholine dioxide core and a benzyl substituent, suggests a complex conformational landscape and a rich electronic profile that can be comprehensively explored using quantum chemical calculations. Such in-silico studies are indispensable for elucidating molecular properties that are often difficult or expensive to determine experimentally.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the geometric, electronic, and spectroscopic properties of molecules.[2][3] This information is critical in drug development for understanding drug-receptor interactions, predicting metabolic stability, and designing novel derivatives with enhanced activity.[4][5] This whitepaper outlines a robust computational protocol for the in-depth analysis of this compound and presents a structured format for the resulting data.

Methodologies: A Detailed Computational Protocol

The following section details the proposed experimental workflow for performing quantum chemical calculations on this compound.

2.1. Molecular Structure Optimization

The initial 3D structure of this compound would be constructed using molecular modeling software. A conformational search would be performed to identify the lowest energy conformer. The geometry of this conformer would then be optimized using Density Functional Theory (DFT) calculations. A common and effective method involves the B3LYP functional with the 6-311++G(d,p) basis set.[6][7] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization would be performed in the gas phase and could also be replicated in a solvent environment (e.g., water or DMSO) using a continuum solvation model like the Polarization Continuum Model (PCM) to simulate physiological conditions. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

2.2. Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the same level of theory. The calculated vibrational frequencies are crucial for several reasons: they confirm the nature of the stationary point on the potential energy surface, they allow for the prediction of the infrared (IR) and Raman spectra, and they are used to compute thermodynamic properties. The theoretical spectra can be compared with experimental data for validation of the computational method.[8]

2.3. Electronic Properties and Reactivity Descriptors

The electronic properties of this compound would be investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are fundamental in determining the molecule's chemical reactivity, with the HOMO-LUMO energy gap being a key indicator of kinetic stability.[9] From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) would be calculated. These descriptors provide quantitative measures of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions.

2.4. Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack. The MEP is a color-coded plot of the electrostatic potential on the electron density surface, where red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites). This analysis is particularly useful for understanding intermolecular interactions, including drug-receptor binding.

Illustrative Data Presentation

The quantitative results from the quantum chemical calculations would be summarized in structured tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | S1 - O1 | 1.45 |

| S1 - O2 | 1.45 | |

| S1 - N4 | 1.68 | |

| N4 - C3 | 1.47 | |

| N4 - C5 | 1.47 | |

| N4 - C7 (Benzyl) | 1.48 | |

| Bond Angle | O1 - S1 - O2 | 118.5 |

| O1 - S1 - N4 | 108.0 | |

| C3 - N4 - C5 | 112.0 | |

| C5 - N4 - C7 | 115.0 |

Note: The values presented are hypothetical and serve as an illustration of how data would be presented.

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Total Energy (Hartree) | -985.1234 |

| Dipole Moment (Debye) | 4.5 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -1.50 |

| HOMO-LUMO Gap (eV) | 5.75 |

| Electronegativity (χ) | 4.375 |

| Chemical Hardness (η) | 2.875 |

| Global Electrophilicity (ω) | 3.33 |

| Entropy (cal/mol·K) | 120.5 |

Note: The values presented are hypothetical and serve as an illustration of how data would be presented.

Visualization of Computational Workflow

The logical flow of a typical quantum chemical calculation can be visualized as follows:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

Thermal Analysis of 4-Benzylthiomorpholine 1,1-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal analysis of 4-benzylthiomorpholine 1,1-dioxide, a key intermediate in pharmaceutical development. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are critical for characterizing the thermal properties of such compounds. Understanding these properties is essential for ensuring stability, informing formulation strategies, and meeting regulatory requirements in the drug development process. This guide presents a hypothetical thermal analysis to illustrate the expected data and its interpretation.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and in the development of new antimicrobial agents.[1] Its thiazine ring structure contributes to its stability and reactivity, making it a valuable component in organic synthesis.[1] Thermal analysis techniques, such as TGA and DSC, are indispensable tools for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates. These analyses provide critical information on melting point, decomposition temperature, polymorphism, and stability, which are vital for process development, formulation, and ensuring the safety and efficacy of the final drug product.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible and accurate thermal analysis data. The following methodologies for TGA and DSC are based on established practices for the analysis of crystalline organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert nitrogen atmosphere (flow rate e.g., 50 mL/min) is maintained throughout the experiment to prevent oxidative decomposition.

-

The mass of the sample is recorded as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any polymorphic transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

An accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, for example, heating from 25 °C to 250 °C at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference as a function of temperature.

Hypothetical Data Presentation

The following tables summarize the type of quantitative data that would be obtained from a TGA and DSC analysis of this compound.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | 280 | °C |

| Temperature of Maximum Decomposition Rate | 310 | °C |

| Residual Mass at 600 °C | < 1 | % |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value | Unit |

| Melting Onset Temperature | 148 | °C |

| Melting Peak Temperature | 152 | °C |

| Heat of Fusion (ΔHf) | 120 | J/g |

Visualization of Workflows and Data Interpretation

Diagrams are provided to illustrate the experimental workflow and the logical interpretation of the thermal analysis data.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Logical flow for the interpretation of TGA and DSC data for a pharmaceutical intermediate.

Conclusion

The thermal analysis of this compound, through the complementary techniques of TGA and DSC, is essential for a comprehensive understanding of its material properties. The hypothetical data presented herein suggests that the compound is a thermally stable crystalline solid with a distinct melting point and a predictable decomposition profile at elevated temperatures. For drug development professionals, this information is fundamental for guiding decisions related to manufacturing, formulation, and storage to ensure the quality and stability of the final pharmaceutical product. It is strongly recommended that experimental thermal analysis be performed to confirm these characteristics for any new batch or polymorphic form of this compound.

References

Technical Guide: 4-Benzylthiomorpholine 1,1-Dioxide (CAS 26475-66-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data for 4-Benzylthiomorpholine 1,1-Dioxide. The toxicological properties of this chemical have not been fully investigated. All handling and experimental procedures should be conducted with appropriate caution and in accordance with laboratory safety protocols.

Chemical and Physical Properties

This compound is a heterocyclic compound. The following table summarizes its key physical and chemical properties based on available data.

| Property | Value | Reference |

| CAS Number | 26475-66-1 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂S | [1][2] |

| Molecular Weight | 225.31 g/mol | [2] |

| IUPAC Name | 4-benzyl-1λ⁶-thiomorpholine-1,1-dione | [2] |

| Synonyms | 4-(Phenylmethyl)thiomorpholine 1,1-dioxide | ChemScene |

| Physical State | Solid, White to Almost white powder to crystal | TCI |

| Purity | >98.0% (GC) | TCI |

| Solubility | Soluble in Acetone | TCI |

Safety and Toxicological Data

Comprehensive toxicological data for this compound is limited. Safety Data Sheets (SDS) from various suppliers indicate that the toxicological properties have not been fully investigated.[1] The available GHS hazard classifications are provided below.

| Hazard Class | GHS Code | Description |

| Acute toxicity, Oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Source: ChemScene

Handling Precautions:

Due to the lack of extensive safety data, the following general precautions are recommended:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols

Logical Workflow for Chemical Safety Assessment

Given the limited toxicological information for this compound, a structured approach to assess its safety is necessary for any research or development application. The following diagram illustrates a general workflow for such an assessment.

Caption: General workflow for assessing the safety of a chemical with limited toxicological data.

Signaling Pathways

There is no information available in the reviewed literature regarding the interaction of this compound with any biological signaling pathways.

Conclusion

This compound is a commercially available compound with well-defined chemical and physical properties. However, there is a significant lack of comprehensive toxicological data. The available information suggests that it should be handled with care, assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system. Any research or development involving this compound should be preceded by a thorough safety assessment, potentially following the general workflow outlined above. Further investigation into its biological activity and toxicological profile is warranted to enable its safe and effective use.

References

The Multifaceted Mechanisms of Action of Benzylthiomorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential mechanisms of action of benzylthiomorpholine derivatives. While specific data for this subclass is emerging, the broader morpholine scaffold is a well-established pharmacophore with diverse biological activities. This document summarizes the key molecular targets and signaling pathways associated with morpholine-containing compounds, offering a predictive framework for understanding benzylthiomorpholine derivatives. The information presented herein is intended to guide future research and drug development efforts in this promising chemical space.

Monoamine Oxidase B (MAO-B) Inhibition

Morpholine derivatives, particularly 2-arylthiomorpholines, have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels in the brain, a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

Quantitative Data for Morpholine-Based MAO-B Inhibitors

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) vs. MAO-A | Reference Compound | Reference IC50 (µM) |

| MO1 | MAO-B | 0.030 | >1333.3 | Lazabemide | 0.063 |

| MO7 | MAO-B | 0.25 | 28.4 | Pargyline | 0.028 |

| MO8 | MAO-B | 0.32 | >125.0 | - | - |

| MO4 | MAO-B | 0.33 | >121.2 | - | - |

| MO9 | MAO-B | 0.36 | >111.1 | - | - |

| MO6 | MAO-B | 0.64 | 13.6 | - | - |

| MO2 | MAO-B | 0.70 | >57.1 | - | - |

| MO3 | MAO-B | 1.01 | >39.6 | - | - |

| MO5 | MAO-B | 1.31 | >30.5 | - | - |

Data extracted from a study on morpholine-based chalcones. The compounds share a 1-(4-morpholinophenyl)prop-2-en-1-one structure with varying substitutions.

Signaling Pathway: Dopamine Degradation and MAO-B Inhibition

Caption: MAO-B inhibition by benzylthiomorpholine derivatives increases dopamine levels.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the MAO-B inhibitory activity of test compounds.

1. Materials and Reagents:

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate (e.g., kynuramine or benzylamine)

-

Developer solution

-

Fluorescent Probe (e.g., OxiRed™ Probe)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

96-well microplate (black, clear bottom)

-

Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Add 50 µL of the diluted MAO-B enzyme to each well of the microplate, except for the no-enzyme control wells.

-

Add 10 µL of the diluted test compounds, positive control, or assay buffer (for enzyme control) to the respective wells.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Prepare the substrate solution by mixing the MAO-B substrate, developer, and fluorescent probe in the assay buffer according to the kit manufacturer's instructions.

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

Benzomorpholine derivatives have been synthesized and identified as inhibitors of EZH2, a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Overexpression or mutation of EZH2 is implicated in various cancers, making it an attractive therapeutic target.

Quantitative Data for Benzomorpholine EZH2 Inhibitors

The following table presents the anti-proliferative activity of a potent benzomorpholine derivative against non-small cell lung cancer cell lines.

| Compound ID | Cell Line | IC50 (µM) |

| 6y | A549 | 1.1 |

| 6y | NCI-H1975 | 1.1 |

Data from a study on benzomorpholine derivatives as EZH2 inhibitors.

Signaling Pathway: EZH2-mediated Gene Silencing and its Inhibition

Caption: Benzylthiomorpholine derivatives may inhibit EZH2, preventing gene silencing.

Experimental Protocol: EZH2 Inhibition Assay (Radiometric)

This protocol describes a method to measure the inhibitory activity of compounds against EZH2.

1. Materials and Reagents:

-

Recombinant PRC2 complex (containing EZH2)

-

Histone H3 peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 0.01% Triton X-100)

-

Test compounds (dissolved in DMSO)

-

Stop solution (e.g., high concentration of S-adenosyl-L-homocysteine, SAH)

-

Filter plates (e.g., phosphocellulose)

-

Scintillation fluid

-

Microplate scintillation counter

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the PRC2 enzyme and histone H3 substrate mixture to each well.

-

Pre-incubate at room temperature for 15 minutes to allow compound binding.

-

Initiate the reaction by adding [³H]-SAM to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate.

-

Wash the filter plate multiple times to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Anticholinergic Activity (Muscarinic Receptor Antagonism)

The morpholine moiety is present in various compounds that exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors involved in numerous physiological processes. Antagonism of these receptors can have therapeutic effects in conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Quantitative Data for Muscarinic Receptor Antagonists

Specific binding affinity data for benzylthiomorpholine derivatives at muscarinic receptors is not currently available. The affinity of anticholinergic drugs is typically expressed as the inhibition constant (Ki).

Signaling Pathway: Muscarinic Receptor Signaling and Antagonism

Caption: Antagonism of M1/M3 muscarinic receptors by benzylthiomorpholine derivatives.

Experimental Protocol: Muscarinic Receptor Binding Assay (Radioligand)

This protocol describes a competitive binding assay to determine the affinity of test compounds for muscarinic receptors.

1. Materials and Reagents:

-

Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5)

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Non-specific binding control (e.g., atropine)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

2. Assay Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Anti-inflammatory Activity (iNOS and COX-2 Inhibition)

Morpholine derivatives have also been investigated for their anti-inflammatory properties. Some of these compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of inflammation.

Quantitative Data for Anti-inflammatory Morpholine Derivatives

While specific data for benzylthiomorpholine derivatives is not available, studies on other morpholine-containing compounds have demonstrated their potential to inhibit inflammatory markers. For example, certain morpholinopyrimidine derivatives have been shown to inhibit NO production at non-cytotoxic concentrations and reduce the mRNA and protein expression of iNOS and COX-2 in LPS-stimulated macrophage cells.

Signaling Pathway: iNOS and COX-2 in Inflammation and their Inhibition

Caption: Inhibition of iNOS and COX-2 pathways by benzylthiomorpholine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitory Assay

This protocol provides a general method for screening compounds for COX-2 inhibitory activity.

1. Materials and Reagents:

-

Human recombinant COX-2 enzyme

-

COX-2 cofactor solution

-

COX-2 assay buffer

-

Test compounds (dissolved in DMSO)

-

COX-2 probe (e.g., a fluorogenic substrate)

-

Arachidonic acid (substrate)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well microplate

-

Microplate reader

2. Assay Procedure:

-

Pre-incubate the COX-2 enzyme, cofactor, and assay buffer with the test compounds or positive control for 10 minutes at 37°C.

-

Add the COX-2 probe to each well.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the signal (e.g., fluorescence) over time using a microplate reader.

3. Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

Conclusion

The morpholine scaffold is a versatile platform for the development of novel therapeutics targeting a range of biological pathways. Based on the evidence from structurally related compounds, benzylthiomorpholine derivatives hold significant promise as inhibitors of MAO-B and EZH2, as well as potential modulators of muscarinic receptors and key inflammatory enzymes. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field. Further investigation is warranted to synthesize and evaluate specific benzylthiomorpholine derivatives to confirm these predicted mechanisms of action and to elucidate their full therapeutic potential.

Methodological & Application

Application Notes and Protocols: The Use of 4-Benzylthiomorpholine 1,1-Dioxide in the Synthesis of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The development of novel kinase inhibitors with high potency and selectivity is an ongoing challenge in medicinal chemistry.

While a broad range of heterocyclic scaffolds have been explored for kinase inhibitor design, the application of 4-Benzylthiomorpholine 1,1-Dioxide as a core structural motif is an emerging area with limited specific examples in publicly accessible literature. However, the thiomorpholine 1,1-dioxide scaffold presents an interesting three-dimensional structure and potential for forming key interactions within a kinase active site. The benzyl group also provides a vector for further chemical modification.

These application notes provide a comprehensive, albeit illustrative, guide on how this compound could be employed as a foundational building block in the synthesis and evaluation of novel kinase inhibitors. The protocols and data presented herein are based on established principles of medicinal chemistry and kinase inhibitor development and are intended to serve as a template for researchers exploring this chemical space.

Hypothetical Case Study: Targeting the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers. For the purpose of these notes, we will outline a hypothetical workflow for the synthesis and evaluation of a novel series of inhibitors targeting PI3Kα, using this compound as a key synthetic intermediate.

Synthetic Workflow Overview

The proposed synthetic strategy involves the derivatization of the this compound core to introduce functionalities known to interact with the ATP-binding pocket of PI3Kα. This could involve, for example, the attachment of a substituted pyrimidine or purine mimic, a common feature in many PI3K inhibitors.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Data Presentation: Hypothetical Inhibitor Series

The following table summarizes hypothetical quantitative data for a series of novel kinase inhibitors derived from this compound. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be presented.

| Compound ID | R Group Modification | PI3Kα IC50 (nM) | HeLa Cell Proliferation IC50 (µM) |

| HYPO-001 | H | 550 | 15.2 |

| HYPO-002 | 4-Fluorophenyl | 120 | 5.8 |

| HYPO-003 | 4-Methoxyphenyl | 85 | 3.1 |

| HYPO-004 | 3-Aminophenyl | 25 | 0.9 |

| HYPO-005 | Pyridin-4-yl | 15 | 0.5 |

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a this compound-Based Kinase Inhibitor (HYPO-005)

Objective: To synthesize a putative PI3Kα inhibitor by coupling a derivatized this compound with a 2-amino-pyrimidine core.

Materials:

-

This compound

-

2-amino-4-chloro-6-methylpyrimidine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Dioxane)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), 2-amino-4-chloro-6-methylpyrimidine (1.1 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

Solvent Addition: Add anhydrous dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final compound HYPO-005 .

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (PI3Kα)

Objective: To determine the in vitro inhibitory activity of the synthesized compounds against human PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

Substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

Synthesized inhibitor compounds (e.g., HYPO-001 to HYPO-005 )

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the PI3Kα enzyme.

-

Initiation of Reaction: Add a mixture of the substrate (PIP2) and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).

-

Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the putative point of inhibition by the novel compounds.

Caption: The PI3K/AKT/mTOR signaling pathway.

Conclusion

While the direct application of this compound in the synthesis of kinase inhibitors is not yet widely documented, its structural features suggest potential as a valuable scaffold in medicinal chemistry. The provided hypothetical protocols and data serve as a framework for researchers to design and execute studies aimed at exploring this and similar molecular scaffolds for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully understand their potential as kinase inhibitors.

Application of 4-Benzylthiomorpholine 1,1-Dioxide in the Development of Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylthiomorpholine 1,1-Dioxide is a heterocyclic compound belonging to the thiomorpholine 1,1-dioxide class of molecules. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Notably, derivatives of thiomorpholine 1,1-dioxide have demonstrated promising anti-inflammatory properties, suggesting their potential as scaffolds for the development of novel anti-inflammatory agents.[1] The core structure, featuring a thiomorpholine ring with a dioxide group, provides a stable and synthetically versatile platform for the introduction of various substituents to modulate biological activity. This document provides a detailed overview of the potential application of this compound and its analogs as anti-inflammatory agents, including putative mechanisms of action, experimental protocols for their evaluation, and a summary of relevant quantitative data from structurally related compounds.

Putative Mechanism of Action

While specific studies on this compound are limited, the anti-inflammatory effects of structurally related thiomorpholine and morpholine derivatives are well-documented. The proposed mechanisms of action for these compounds often revolve around the modulation of key inflammatory pathways.

Thiomorpholine-1,1-dioxide itself has been suggested to exert anti-inflammatory effects through the inhibition of Toll-like receptor 4 (TLR4) signaling pathways. TLR4 activation by stimuli such as lipopolysaccharide (LPS) triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.

Furthermore, many morpholine and thiomorpholine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][3][4][5] Inhibition of these enzymes is a common strategy for anti-inflammatory drug development.

The NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are also critical regulators of the inflammatory response. Several studies on related heterocyclic compounds have demonstrated their ability to suppress the activation of NF-κB and p38 MAPK, leading to a reduction in the expression of pro-inflammatory genes.[6][7][8][9][10]

A diagram illustrating the potential signaling pathways targeted by this compound and its analogs is presented below.

Caption: Potential anti-inflammatory signaling pathways targeted by thiomorpholine 1,1-dioxide derivatives.

Data on Structurally Related Anti-inflammatory Agents

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | COX-2 | 5.45 | Celecoxib | 0.35 |

| 5-LOX | 4.33 | NDGA | 2.46 | |

| Thymol-pyrazole hybrid 8b | COX-2 | 0.043 | Celecoxib | 0.045 |

| 5-LOX | - | Quercetin | - | |

| Thymol-pyrazole hybrid 8g | COX-2 | 0.045 | Celecoxib | 0.045 |

| 5-LOX | - | Quercetin | - |

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.[3][5]

Experimental Protocols

To evaluate the anti-inflammatory potential of this compound, a series of in vitro and in vivo assays can be employed. The following protocols are based on standard methodologies used for the assessment of anti-inflammatory compounds.

In Vitro Anti-inflammatory Activity

1. Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophage Assay

This assay is widely used to screen for compounds that can inhibit the production of pro-inflammatory mediators in macrophages.

Experimental Workflow:

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for 1-2 hours.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. A vehicle control group (without compound) and a negative control group (without LPS) should be included.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement of Nitric Oxide (NO): The production of NO in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits.

-

Cell Viability Assay: The cytotoxicity of the compound is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

2. COX-1/COX-2 and 5-LOX Inhibition Assays

These enzymatic assays determine the direct inhibitory effect of the compound on the key enzymes of the arachidonic acid pathway.

Methodology:

Commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits can be used. These kits typically provide the enzyme, substrate, and detection reagents. The assay is performed according to the manufacturer's instructions, and the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity) is calculated.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.

Experimental Workflow:

Caption: Workflow for in vivo evaluation of acute anti-inflammatory activity.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

-

Grouping: Animals are divided into several groups: a control group (vehicle), a reference drug group (e.g., Indomethacin or Diclofenac), and treatment groups receiving different doses of this compound.

-

Drug Administration: The test compound, reference drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the activity of structurally related compounds, its potential mechanism of action may involve the inhibition of key inflammatory pathways such as TLR4, NF-κB, and MAPK, as well as the enzymatic activity of COX-2 and 5-LOX. The experimental protocols outlined in this document provide a framework for the comprehensive evaluation of its anti-inflammatory properties. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocols for N-Benzylation of Thiomorpholine 1,1-Dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-benzylation of thiomorpholine 1,1-dioxide, a key synthetic transformation for the generation of derivatives with applications in medicinal chemistry and drug development. The resulting compound, 4-benzylthiomorpholine 1,1-dioxide, serves as a valuable intermediate for further functionalization.

Two primary and robust methods for the N-benzylation of secondary amines are presented: direct N-alkylation with benzyl bromide and reductive amination with benzaldehyde. While specific literature for the N-benzylation of thiomorpholine 1,1-dioxide is not extensively detailed, the following protocols are based on well-established and reliable procedures for the N-alkylation of analogous cyclic secondary amines.[1][2][3]

Data Presentation

The following table summarizes the typical reaction conditions for the two proposed protocols for the N-benzylation of thiomorpholine 1,1-dioxide.

| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Reductive Amination |

| Starting Materials | Thiomorpholine 1,1-dioxide, Benzyl bromide | Thiomorpholine 1,1-dioxide, Benzaldehyde |

| Reagents | Potassium carbonate (K₂CO₃) | Sodium triacetoxyborohydride (NaBH(OAc)₃) |

| Solvent | Acetonitrile (CH₃CN) or DMF | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Room temperature to 50 °C | Room temperature |

| Reaction Time | 4 - 24 hours | 1 - 12 hours |

| Stoichiometry | Amine:Benzyl Bromide:Base (1 : 1.1 : 2) | Amine:Aldehyde:Reducing Agent (1 : 1.1 : 1.5) |

| Workup | Filtration, Extraction | Aqueous wash, Extraction |

| Purification | Column chromatography | Column chromatography |

Experimental Protocols

Protocol 1: N-Benzylation via Direct Alkylation with Benzyl Bromide

This protocol describes the direct N-alkylation of thiomorpholine 1,1-dioxide using benzyl bromide and a mild inorganic base.[1][2][3] This method is a straightforward and common approach for forming C-N bonds.

Materials:

-

Thiomorpholine 1,1-dioxide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous and finely powdered

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add thiomorpholine 1,1-dioxide (1.0 eq.) and anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

-

Add anhydrous, finely powdered potassium carbonate (2.0 eq.) to the suspension.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

-

Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and rinse the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: N-Benzylation via Reductive Amination

This protocol details the N-benzylation of thiomorpholine 1,1-dioxide through reductive amination with benzaldehyde and sodium triacetoxyborohydride.[2][4] This method is often milder than direct alkylation and can be advantageous for sensitive substrates.

Materials:

-

Thiomorpholine 1,1-dioxide

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve thiomorpholine 1,1-dioxide (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

-

Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

-

Upon completion, quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Visualizations

The following diagrams illustrate the general experimental workflows for the described N-benzylation protocols.

References

The Role of 4-Benzylthiomorpholine 1,1-Dioxide in the Synthesis of Novel Neuroprotective Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for effective neuroprotective agents to combat the rising prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a paramount challenge in medicinal chemistry. The thiomorpholine scaffold, a privileged heterocyclic motif, has garnered significant attention due to its diverse pharmacological activities. This document explores the potential application of 4-Benzylthiomorpholine 1,1-Dioxide as a key starting material in the synthesis of novel neuroprotective compounds. While direct synthesis of neuroprotective agents from this specific starting material is not yet extensively documented in publicly available literature, its structural features suggest its utility as a versatile building block. Thiomorpholine derivatives have been investigated for various biological activities, including antioxidant and acetylcholinesterase inhibitory effects, both of which are crucial mechanisms in neuroprotection.[1][2][3][4][5] This document will, therefore, provide a generalized framework and hypothetical protocols based on the known reactivity of related compounds to guide researchers in exploring this promising area.

Application Notes

The 4-benzyl group in this compound can be a crucial pharmacophore, as benzyl moieties are present in numerous biologically active compounds, including some with neuroprotective properties. The thiomorpholine 1,1-dioxide core offers a stable, polar scaffold that can be functionalized to interact with various biological targets.

Potential Synthetic Strategies:

The primary point of reactivity on the this compound scaffold for further derivatization would be the aromatic ring of the benzyl group or potentially the positions on the thiomorpholine ring itself, although the latter is generally less reactive.

-

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce various functional groups. These functionalized derivatives can then be further modified to generate a library of compounds for screening.

-

Modification of the Benzyl Group: The benzylic position offers another site for functionalization. For instance, oxidation of the benzylic CH2 group could introduce a carbonyl, which can then serve as a handle for further synthetic transformations.

-

N-Dealkylation and Re-functionalization: While challenging, removal of the benzyl group could allow for the introduction of different substituents on the nitrogen atom of the thiomorpholine ring, thus exploring a wider chemical space.

Hypothetical Neuroprotective Mechanisms:

Based on the activities of other thiomorpholine-containing molecules, derivatives of this compound could potentially exert neuroprotective effects through several mechanisms:

-

Antioxidant Activity: The sulfur atom in the thiomorpholine ring, even in its oxidized state, might contribute to the molecule's ability to scavenge reactive oxygen species (ROS), a key factor in neuronal damage.

-

Cholinesterase Inhibition: The overall structure could be designed to fit into the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease.

-

Modulation of Other CNS Targets: The synthesized derivatives could be screened against a panel of CNS targets, such as NMDA receptors, monoamine oxidase (MAO), or various protein kinases, which are implicated in neurodegenerative pathways.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and evaluation of neuroprotective compounds starting from this compound. These should be adapted and optimized based on specific target molecules and experimental conditions.

Protocol 1: Synthesis of a Hypothetical Nitro-Substituted Derivative

This protocol describes the nitration of the benzyl group, a common first step in functionalizing the aromatic ring.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with stirring.

-

Once dissolved and cooled, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired nitro-substituted derivative.

-